2-(4-methoxyphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound. It is characterized by the presence of a methoxyphenoxy group, a piperidinyl group, and a thiophenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Methoxyphenoxy Intermediate: This can be achieved by reacting 4-methoxyphenol with an appropriate halogenated compound under basic conditions.
Introduction of the Piperidinyl Group: The intermediate can then be reacted with a piperidine derivative, often using a coupling reagent such as EDCI or DCC.
Incorporation of the Thiophenyl Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenoxy or thiophenyl groups.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying receptor-ligand interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as potential anti-inflammatory or analgesic effects.
Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies, including molecular docking and in vitro assays, would be necessary to elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide: Similar structure but with a morpholine ring instead of a piperidine ring.
2-(4-methoxyphenoxy)-N-[2-(piperidin-1-yl)-2-(furan-2-yl)ethyl]acetamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-(4-methoxyphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H26N2O3S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C20H26N2O3S/c1-24-16-7-9-17(10-8-16)25-15-20(23)21-14-18(19-6-5-13-26-19)22-11-3-2-4-12-22/h5-10,13,18H,2-4,11-12,14-15H2,1H3,(H,21,23) |
InChI Key |
PNINILQUTYQFOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCCC3 |
Origin of Product |
United States |
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